An In-depth Technical Guide on the Synthesis and Purification of N3-D-Dap(Fmoc)-OH
An In-depth Technical Guide on the Synthesis and Purification of N3-D-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
N3-D-Dap(Fmoc)-OH, chemically known as (2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a pivotal building block in modern peptide synthesis and chemical biology. Its structure, featuring a versatile azido (B1232118) group and the base-labile Fmoc protecting group, facilitates the precise introduction of a chemical handle for subsequent modifications. This enables advanced applications such as "click" chemistry, bioconjugation, and the creation of peptide staples.[1] This guide provides a comprehensive overview of its synthesis and purification methodologies, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of N3-D-Dap(Fmoc)-OH is presented in the table below.
| Property | Value |
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 352.34 g/mol [2][3] |
| CAS Number | 1016163-79-3[2] (for D-form), 684270-46-0[1] (for L-form) |
| Appearance | Beige amorphous solid (based on L-form) |
| Storage Temperature | -20°C |
Synthesis of N3-D-Dap(Fmoc)-OH
The synthesis of N3-D-Dap(Fmoc)-OH is achieved through the diazotization of the corresponding diamino acid precursor, Fmoc-D-Dap-OH. The following protocol is based on the established synthesis of the L-enantiomer, Fmoc-L-Dap(N3)-OH, and is directly applicable by starting with the D-enantiomer precursor.
Synthesis Workflow
Caption: Synthesis workflow for N3-D-Dap(Fmoc)-OH.
Experimental Protocol for Synthesis
The synthesis involves the reaction of Fmoc-D-Dap-OH with a diazotizing agent in a biphasic solvent system, catalyzed by copper sulfate (B86663).
Reaction Setup:
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In a suitable reaction vessel, dissolve Fmoc-D-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane (B109758).
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Commence vigorous stirring of the solution.
Addition of Reagents:
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Add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents).
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Subsequently, add imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).
pH Adjustment and Reaction:
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Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.
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Allow the reaction to stir vigorously at room temperature for 18 hours.
| Component | Role | Stoichiometry/Conditions |
| Fmoc-D-Dap-OH | Starting Material | 1.0 equivalent |
| H2O/MeOH/CH2Cl2 | Solvent System | Biphasic mixture |
| CuSO4·5H2O | Catalyst | ~0.006 equivalents |
| Imidazole-1-sulfonyl azide HCl | Diazotizing Agent | 3.1 equivalents |
| K2CO3 (aq) | Base | Adjust pH to ~9 |
| Temperature | Reaction Condition | Room Temperature |
| Time | Reaction Duration | 18 hours |
Purification of N3-D-Dap(Fmoc)-OH
The purification process involves a liquid-liquid extraction to separate the product from unreacted reagents and byproducts, followed by acidification and final product extraction.
Purification Workflow
Caption: Purification workflow for N3-D-Dap(Fmoc)-OH.
Experimental Protocol for Purification
Workup - Phase Separation and Extraction:
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Dilute the reaction mixture with dichloromethane and separate the aqueous phase.
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Extract the organic phase with a saturated sodium bicarbonate solution.
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Combine all aqueous phases.
Washing and Acidification:
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Wash the combined aqueous extracts with diethyl ether to remove any residual organic impurities.
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Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.
Product Extraction and Isolation:
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Extract the acidified aqueous phase with diethyl ether.
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Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4).
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Concentrate the solution in vacuo to yield the final product. A yield of 75% was reported for the analogous L-enantiomer.
| Step | Procedure | Purpose |
| 1. Phase Separation | Dilute with CH2Cl2 and separate aqueous phase. | Initial separation of aqueous and organic components. |
| 2. Extraction | Extract organic phase with saturated NaHCO3. Combine aqueous phases. | Transfer product to the aqueous phase as a salt. |
| 3. Washing | Wash combined aqueous extracts with diethyl ether. | Remove organic impurities. |
| 4. Acidification | Acidify the aqueous phase to pH 2 with concentrated HCl. | Protonate the product to make it soluble in organic solvent. |
| 5. Product Extraction | Extract the acidified aqueous phase with diethyl ether. | Transfer the final product into the organic phase. |
| 6. Drying & Concentration | Dry combined organic extracts over MgSO4 and concentrate in vacuo. | Isolate the pure, solid product. |
For general purification of Fmoc-amino acids, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or column chromatography can also be employed if further purification is necessary. The purity of the final product should be confirmed using analytical techniques such as HPLC and characterized by methods like NMR and mass spectrometry.
